molecular formula C23H18N4O4 B2795264 3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-47-2

3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2795264
CAS RN: 1207036-47-2
M. Wt: 414.421
InChI Key: INQDQAVMYUJFMZ-UHFFFAOYSA-N
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Description

3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the core areas of research has been the synthesis of new heterocyclic compounds derived from furothiazolo pyrimido quinazolinones, showcasing significant antimicrobial activities. These compounds, including various derivatives synthesized from visnagenone or khellinone, have displayed excellent growth inhibition of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abu‐Hashem, 2018).

Vibrational Properties and DFT Studies

Research into the vibrational properties and density functional theory (DFT) studies of related compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, has provided insights into their molecular structure, stability, and interactions. These studies offer valuable information for the design and development of materials with specific properties, including potential chemotherapeutic agents (Sun et al., 2021).

Anticancer Evaluation

Another significant area of application is in anticancer research, where novel 1,3,4-oxadiazole analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and evaluated for their antitumor activity. These compounds, inspired by natural products with a 1,2,4-oxadiazole ring, have shown potent activity against a panel of cancer cell lines, underscoring the therapeutic potential of oxadiazole derivatives in cancer treatment (Maftei et al., 2013).

Analgesic and Anti-inflammatory Activities

Furthermore, new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and screened for analgesic and anti-inflammatory activities. These studies not only expand the understanding of the compound's pharmacological properties but also contribute to the discovery of new therapeutic agents with improved efficacy and safety profiles (Dewangan et al., 2016).

properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-15-8-10-16(11-9-15)21-24-20(31-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQDQAVMYUJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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